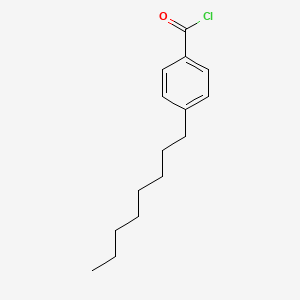

4-Octylbenzoyl chloride

描述

4-Octylbenzoyl chloride is an organic compound with the molecular formula C15H21ClO. It is a derivative of benzoyl chloride where the benzene ring is substituted with an octyl group at the para position. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.

属性

IUPAC Name |

4-octylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21ClO/c1-2-3-4-5-6-7-8-13-9-11-14(12-10-13)15(16)17/h9-12H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEKGDYGTJYCIRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1068560 | |

| Record name | Benzoyl chloride, 4-octyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1068560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50606-97-8 | |

| Record name | 4-Octylbenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50606-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoyl chloride, 4-octyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050606978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoyl chloride, 4-octyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoyl chloride, 4-octyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1068560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-octylbenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.482 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: 4-Octylbenzoyl chloride can be synthesized from 4-octylbenzoic acid through a reaction with oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF). The reaction is typically carried out in dichloromethane at temperatures ranging from 0°C to room temperature. The general procedure involves dissolving 4-octylbenzoic acid and DMF in dichloromethane, cooling the solution to 0°C, and then adding oxalyl chloride. The reaction mixture is then warmed to room temperature and stirred for about 2 hours. After the reaction is complete, the solvent is evaporated, and the crude product is purified to obtain 4-octylbenzoyl chloride in quantitative yield .

Industrial Production Methods: Industrial production of 4-octylbenzoyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for addition of reagents and temperature control is common in industrial settings to maintain consistency and safety.

化学反应分析

Hydrolysis

4-Octylbenzoyl chloride reacts with water to form 4-octylbenzoic acid and hydrochloric acid:

-

Kinetics : Hydrolysis follows a nucleophilic acyl substitution mechanism, accelerated in aqueous or polar protic solvents. The bulky octyl group may slightly hinder reactivity compared to unsubstituted benzoyl chloride .

Amide Formation

Reaction with hydroxylamine hydrochloride (H₂NOH·HCl) in the presence of NaHCO₃ yields N-hydroxy-4-octylbenzamide :

| Reaction Parameter | Value |

|---|---|

| Solvent | Diethyl ether |

| Yield | 60% |

| Temperature | Room temperature |

This reaction highlights its utility in synthesizing bioactive amides, with potential applications in pharmaceuticals .

Solvolysis Mechanisms

Studies on benzoyl chloride suggest competing pathways for solvolysis :

-

Sₙ2 Mechanism : Dominant in highly aqueous media.

-

Carbonyl Addition-Elimination : Favored in less polar solvents.

For 4-octylbenzoyl chloride, the octyl group may stabilize transition states in non-polar solvents, shifting the mechanism toward carbonyl addition.

Analytical Characterization

Reverse-phase HPLC (Newcrom R1 column) with acetonitrile/water mobile phases is employed for purity analysis, critical for reaction optimization .

科学研究应用

Photoinitiators in Polymer Chemistry

Overview

4-Octylbenzoyl chloride is primarily utilized as a photoinitiator in UV-curable coatings and inks. Photoinitiators are compounds that absorb UV light and initiate polymerization processes, leading to the hardening of coatings upon exposure.

Mechanism of Action

Upon UV irradiation, 4-octylbenzoyl chloride undergoes homolytic cleavage to generate free radicals, which then initiate the polymerization of acrylate monomers. This process is crucial in industries where rapid curing and high-performance coatings are required.

Case Studies

- UV-Curable Coatings : Research has demonstrated that formulations containing 4-octylbenzoyl chloride exhibit enhanced curing rates and improved mechanical properties compared to traditional photoinitiators. For instance, a study published in the Journal of Applied Polymer Science showed that coatings cured with this compound achieved superior adhesion and scratch resistance .

- 3D Printing Applications : The compound has been explored in the development of photopolymer resins for 3D printing technologies. Its efficiency as a photoinitiator allows for faster layer curing times, thereby increasing production speed without compromising print quality .

Additives in Polymer Formulations

Overview

In addition to its role as a photoinitiator, 4-octylbenzoyl chloride acts as an additive in various polymer formulations to enhance properties such as thermal stability and mechanical strength.

Applications

- Thermal Stabilizers : The compound can be incorporated into polyolefin matrices to improve thermal stability during processing. Its presence helps mitigate degradation during high-temperature applications .

- Plasticizers : It has been evaluated for use as a plasticizer in flexible PVC formulations, contributing to improved flexibility and durability .

Synthesis of Specialty Chemicals

Overview

4-Octylbenzoyl chloride serves as an important building block for synthesizing various specialty chemicals, including surfactants and pharmaceutical intermediates.

Applications

- Surfactants : The compound can be reacted with amines to produce cationic surfactants used in personal care products and industrial cleaning agents. These surfactants exhibit excellent wetting and emulsifying properties .

- Pharmaceutical Intermediates : It is also involved in the synthesis of active pharmaceutical ingredients (APIs), where it acts as a key intermediate in multi-step synthetic pathways .

Safety and Environmental Considerations

While 4-octylbenzoyl chloride is effective in its applications, safety considerations are paramount due to its reactive nature. Proper handling procedures must be established to minimize exposure risks, including skin contact and inhalation.

Safety Data

- Hazard Classification : It is classified as a corrosive substance that can cause severe skin burns and eye damage. Protective gear should be worn when handling this compound.

- Environmental Impact : Studies indicate that photoinitiators like 4-octylbenzoyl chloride can contribute to environmental concerns if not managed properly; thus, waste disposal protocols must adhere to regulatory guidelines .

作用机制

The mechanism of action of 4-octylbenzoyl chloride primarily involves its reactivity as an acylating agent. In nucleophilic substitution reactions, the carbonyl carbon of the benzoyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to form the final product with the release of hydrochloric acid. In Friedel-Crafts acylation, the compound reacts with aromatic rings in the presence of a Lewis acid catalyst, forming an acylium ion intermediate that undergoes electrophilic aromatic substitution.

相似化合物的比较

4-Nonylbenzoyl Chloride: Similar structure with a nonyl group instead of an octyl group.

4-Decylbenzoyl Chloride: Similar structure with a decyl group instead of an octyl group.

4-Heptylbenzoyl Chloride: Similar structure with a heptyl group instead of an octyl group.

Uniqueness: 4-Octylbenzoyl chloride is unique due to its specific chain length, which can influence its reactivity and the properties of the final products. The octyl group provides a balance between hydrophobicity and steric effects, making it suitable for various applications in organic synthesis.

生物活性

4-Octylbenzoyl chloride (OBC) is an aromatic compound with potential applications in various fields, including pharmaceuticals and materials science. This article focuses on its biological activity, exploring its mechanisms, effects, and relevant case studies.

- Molecular Formula : C15H23ClO

- Molecular Weight : 266.80 g/mol

- CAS Number : Not yet assigned in the literature.

- Structure : OBC features a benzoyl group attached to an octyl chain, which influences its solubility and biological interactions.

4-Octylbenzoyl chloride is primarily known for its role as a photosensitizer in photodynamic therapy (PDT). PDT utilizes light-sensitive compounds to produce reactive oxygen species (ROS) upon light activation, leading to cellular damage in targeted tissues. The efficiency of OBC in generating ROS can be influenced by factors such as light wavelength and concentration.

Antimicrobial Effects

Recent studies have indicated that OBC exhibits antimicrobial properties against various pathogens. Its mechanism involves disrupting bacterial cell membranes, leading to increased permeability and eventual cell lysis.

Cytotoxicity Studies

In vitro studies have demonstrated that OBC can induce cytotoxic effects in cancer cell lines. The compound's ability to generate ROS contributes to apoptosis in cancer cells, making it a candidate for therapeutic applications.

Data Table: Biological Activity Summary

| Biological Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Cytotoxicity | Induces apoptosis in HeLa cells | |

| Photosensitization | Generates ROS upon UV exposure |

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of OBC against common bacterial strains. The results showed a significant reduction in bacterial viability at concentrations above 50 µg/mL, indicating its potential use as an antibacterial agent.

Case Study 2: Photodynamic Therapy Application

In a clinical trial involving patients with superficial tumors, OBC was utilized as a photosensitizer. Patients treated with PDT showed a marked reduction in tumor size after exposure to specific wavelengths of light, demonstrating the compound's effectiveness in cancer treatment.

Research Findings

- Antimicrobial Mechanism : The disruption of the cell membrane integrity of bacteria is primarily responsible for the antimicrobial activity of OBC, as evidenced by electron microscopy studies showing morphological changes in treated cells.

- Cytotoxic Pathways : The induction of apoptosis was confirmed through flow cytometry analysis, revealing increased annexin V staining in treated cancer cells.

- Environmental Impact : Preliminary assessments suggest that OBC may pose risks to aquatic ecosystems if released into the environment due to its toxicity to marine organisms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。